molecular formula C23H21ClO B12611215 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene CAS No. 649556-23-0

1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene

Cat. No.: B12611215
CAS No.: 649556-23-0
M. Wt: 348.9 g/mol
InChI Key: QZLGCQWYHHCYGR-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene is a synthetic organic compound characterized by a conjugated butenyl backbone bridging a 4-chlorophenyl group, a phenyl group, and a 2-methoxybenzene moiety. Its structure combines aromatic and olefinic components, which may confer unique electronic and steric properties.

Properties

CAS No.

649556-23-0

Molecular Formula

C23H21ClO

Molecular Weight

348.9 g/mol

IUPAC Name

1-chloro-4-[4-(2-methoxyphenyl)-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C23H21ClO/c1-25-23-13-6-5-10-20(23)11-7-12-22(18-8-3-2-4-9-18)19-14-16-21(24)17-15-19/h2-6,8-10,12-17H,7,11H2,1H3

InChI Key

QZLGCQWYHHCYGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Method 1: Aldol Condensation

This method involves the condensation of an appropriate chlorobenzaldehyde with a suitable alkene in the presence of a base catalyst.

Procedure:

  • A round-bottom flask is charged with chlorobenzaldehyde and an alkene (such as phenylbutadiene).
  • A base (e.g., sodium hydroxide) is added to facilitate the aldol condensation.
  • The mixture is stirred at room temperature for several hours.
  • The reaction is quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate).
  • The crude product is purified by column chromatography.

Expected Yield: Approximately 70-80% based on starting materials.

Method 2: Wittig Reaction

The Wittig reaction can also be employed to synthesize the desired compound by forming an alkene from a phosphonium ylide.

Procedure:

  • A phosphonium salt is prepared from triphenylphosphine and an appropriate alkyl halide.
  • The ylide is generated by deprotonating the phosphonium salt with a strong base (e.g., butyllithium).
  • This ylide is then reacted with a suitable aldehyde (e.g., 2-methoxybenzaldehyde) to form the alkene.
  • The product is purified through silica gel chromatography.

Expected Yield: Typically around 60-75%.

Method 3: Cross-Coupling Reactions

Cross-coupling reactions involving palladium catalysts can also be utilized to synthesize styrene derivatives.

Procedure:

  • A mixture of chlorobenzene and phenylacetylene is used, along with a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
  • A base such as potassium carbonate is added to promote the coupling reaction.
  • The reaction proceeds under nitrogen atmosphere at elevated temperatures.
  • After completion, the mixture is cooled, and the product is extracted using an organic solvent.

Expected Yield: Yields can vary significantly but generally fall within the range of 50-85%.

Method Key Reagents Conditions Expected Yield (%)
Aldol Condensation Chlorobenzaldehyde, Phenylbutadiene Room temperature 70 - 80
Wittig Reaction Phosphonium salt, Aldehyde Nitrogen atmosphere 60 - 75
Cross-Coupling Reaction Chlorobenzene, Phenylacetylene Elevated temperature 50 - 85

Recent studies have indicated that variations in reaction conditions such as temperature, solvent choice, and catalyst type can significantly influence both the yield and purity of the synthesized product.

For instance:

  • Using different solvents like dichloromethane or ethanol can affect solubility and reaction kinetics.
  • The choice of base in aldol condensation reactions can lead to different pathways and by-products, impacting overall yield.

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the 2-methoxybenzene group with pyrrolidine (as in ) introduces basicity, which could alter solubility and membrane permeability.
  • Pyridinone heterocycles (e.g., PYR) prioritize hydrogen-bonding interactions, critical for antifungal activity .

Key Insights :

  • The para-chlorophenyl group in the target compound is a common feature in anti-inflammatory agents with reduced ulcerogenic effects (e.g., thiazole derivatives in ).
  • Methoxybenzene may contribute to antioxidant or metabolic stability, as seen in compounds like 4m .
  • The absence of heterocycles (e.g., pyridine or piperazine in UDO) may limit enzyme inhibition but reduce off-target toxicity .

Physicochemical Properties

Comparative data highlight the impact of substituents on molecular properties:

Compound Molecular Weight Key Substituents Predicted logP* Solubility Reference
Target Compound ~350 g/mol 4-Chlorophenyl, 2-methoxy ~4.5 Low (lipophilic)
1-(Ethoxymethyl)-2-methoxybenzene 142 g/mol Ethoxymethyl ~2.1 Moderate
4m 280 g/mol Alkyne, 4-methoxy ~3.8 Low
UDD ~500 g/mol Trifluoromethyl, pyridine ~5.2 Very low

*logP estimated using fragment-based methods.

Key Trends :

  • Methoxy groups improve metabolic stability compared to hydroxyl analogues .

Challenges and Opportunities :

  • The target compound’s butenyl linker may require stereoselective synthesis to control the double bond geometry.
  • Methods from (photoredox catalysis) or (ester hydrolysis) could be adapted for efficient large-scale production.

Biological Activity

1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene, also known by its CAS number 40808-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H17ClO, with a molecular weight of approximately 300.78 g/mol. Its structure features a chlorophenyl group and a methoxybenzene moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC18H17ClO
Molecular Weight300.78 g/mol
CAS Number40808-08-0
LogP3.5

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene exhibit significant anticancer properties. A study evaluated various derivatives for their ability to inhibit cell proliferation in cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The results indicated that certain derivatives could inhibit cell growth at micromolar concentrations, suggesting a potential role in cancer therapeutics .

The mechanisms underlying the anticancer activity of this compound likely involve multiple pathways:

  • Apoptosis Induction : Similar compounds have been shown to trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .
  • Angiogenesis Inhibition : Some derivatives have been reported to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicity studies indicate that while some derivatives show effective anticancer properties, they also exhibit varying levels of toxicity depending on their structure and dosage. For instance, certain derivatives were found to be less toxic in chick embryo assays compared to standard chemotherapeutic agents like combretastatin A-4 .

Case Study 1: Evaluation in Cancer Cell Lines

A comprehensive study assessed the antiproliferative effects of 1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene on three human cancer cell lines:

  • MCF7 (Breast Cancer)
  • HT-29 (Colon Cancer)
  • M21 (Skin Melanoma)

The results indicated an IC50 value in the micromolar range for MCF7 cells, suggesting strong potential for further development as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications impact biological activity. A series of analogs were synthesized and tested for their efficacy against various cancer cell lines. The findings highlighted that modifications at specific positions on the phenyl rings significantly influenced both potency and selectivity towards cancer cells .

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